Imidazo[2,1-b]thiazol-6-ylmethanamine
Overview
Description
Imidazo[2,1-b]thiazol-6-ylmethanamine is a heterocyclic compound characterized by the fusion of an imidazole ring and a thiazole ringThe molecular structure of this compound is defined by its unique arrangement of nitrogen and sulfur atoms, which contribute to its distinctive chemical properties .
Mechanism of Action
Target of Action
The primary targets of Imidazo[2,1-b]thiazol-6-ylmethanamine are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is known that the mechanistic pathway leading to carbonylated imidazo[2,1-b]thiazole occurs through an ordered sequence of steps, involving amine-induced n-deprotection, oxidative aminocarbonylation of the triple bond (with csp h activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .
Biochemical Pathways
The compound’s interaction with its targets could potentially affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are currently under investigation. Early studies suggest potential antitumoral properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, temperature, and more .
Biochemical Analysis
Biochemical Properties
Imidazo[2,1-b]thiazol-6-ylmethanamine plays a significant role in biochemical reactions. It has been reported to exhibit interactions with several enzymes and proteins. For instance, it has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. The compound’s interaction with these enzymes can lead to alterations in their activity, thereby influencing various biochemical processes. Additionally, this compound has been found to interact with proteins involved in cell signaling pathways, which can modulate cellular responses to external stimuli .
Cellular Effects
This compound has been studied for its effects on different types of cells and cellular processes. Research has shown that this compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential . Additionally, this compound can modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time when exposed to light or heat . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to exhibit therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At higher doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity . It is important to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, this compound undergoes oxidative metabolism in the liver, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound in specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific compartments or organelles within the cell through post-translational modifications and targeting signals . For instance, it has been observed to localize to the mitochondria, where it can induce mitochondrial dysfunction and apoptosis . The subcellular localization of this compound is crucial for its mechanism of action and therapeutic efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[2,1-b]thiazol-6-ylmethanamine typically involves the reaction of aminothiazole with bromoacetaldehyde under controlled conditions. The process can be summarized as follows:
Starting Materials: Aminothiazole and bromoacetaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, at elevated temperatures.
Product Isolation: The resulting product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized using continuous flow reactors. This method allows for the efficient production of the compound by minimizing reaction times and improving yield. The process involves the use of a three-reactor multistage system, where intermediate compounds are not isolated, thus streamlining the production .
Chemical Reactions Analysis
Types of Reactions: Imidazo[2,1-b]thiazol-6-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenated reagents in the presence of a base.
Major Products:
Oxidation: Formation of imidazo[2,1-b]thiazole-6-carboxylic acid.
Reduction: Formation of imidazo[2,1-b]thiazol-6-ylmethanol.
Substitution: Formation of various substituted imidazo[2,1-b]thiazoles.
Scientific Research Applications
Imidazo[2,1-b]thiazol-6-ylmethanamine has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Comparison with Similar Compounds
- Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride
- Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethanamine hydrochloride
- Imidazo[2,1-b]thiazole-based chalcones
Comparison: Imidazo[2,1-b]thiazol-6-ylmethanamine stands out due to its unique combination of imidazole and thiazole rings, which confer distinct chemical properties. Compared to its analogs, this compound exhibits higher stability and reactivity, making it a valuable candidate for various applications .
Properties
IUPAC Name |
imidazo[2,1-b][1,3]thiazol-6-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3S/c7-3-5-4-9-1-2-10-6(9)8-5/h1-2,4H,3,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSVDAKPQOFXKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=CN21)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405496 | |
Record name | 1-(Imidazo[2,1-b][1,3]thiazol-6-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60405496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
449799-30-8 | |
Record name | 1-(Imidazo[2,1-b][1,3]thiazol-6-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60405496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | imidazo[2,1-b][1,3]thiazol-6-ylmethanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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